molecular formula C14H11FO2S B6402198 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% CAS No. 1261984-33-1

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402198
CAS RN: 1261984-33-1
M. Wt: 262.30 g/mol
InChI Key: CFZJGPXWJMKDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% (5F2MTB) is an organic compound that is commonly used in scientific research and laboratory experiments. 5F2MTB has a variety of applications, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis. 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is also used in the synthesis of fluorescent dyes and fluorescent proteins, as well as in the development of new materials for use in biomedical imaging and diagnostics.

Mechanism of Action

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is an organic compound that exhibits a variety of biochemical and physiological effects. It acts as an agonist at the G-protein coupled receptor GPR17, which is involved in the regulation of intracellular Ca2+ levels. 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% also binds to the human transient receptor potential melastatin 7 (TRPM7) channel, which is involved in the regulation of cell growth and differentiation. Additionally, 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has been shown to act as an agonist at the G-protein coupled receptor GPR17 and to inhibit the activity of the enzyme phospholipase C (PLC).
Biochemical and Physiological Effects
5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to induce the expression of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. Additionally, 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell growth, differentiation, and survival. 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has also been shown to modulate the activity of other cellular signaling pathways, including the PI3K/Akt and JAK/STAT pathways.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available in 95% purity. Additionally, it has a variety of biochemical and physiological effects, making it a useful reagent for a variety of research applications. However, there are some limitations to its use in laboratory experiments. 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is not water-soluble, and it is not stable in the presence of light or air. Additionally, it is toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95%. It could be used in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the development of new materials for biomedical imaging and diagnostics. It could also be used to develop new fluorescent dyes and fluorescent proteins. Finally, it could be used to study the effects of GPR17 and TRPM7 on cell growth and differentiation, as well as the effects of NF-κB, MAPK/ERK, PI3K/Akt, and JAK/STAT on cellular signaling pathways.

Synthesis Methods

5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methylthiophenol with p-fluorobenzoyl chloride in the presence of a base such as pyridine. This reaction yields a p-fluoro-4-methylthiophenyl ester. The second step involves the conversion of the ester to the acid form by treatment with an acid such as hydrochloric acid. This yields 5-Fluoro-2-(4-methylthiophenyl)benzoic acid, 95% in 95% purity.

properties

IUPAC Name

5-fluoro-2-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)12-7-4-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZJGPXWJMKDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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